2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
CAS No.: 920462-39-1
Cat. No.: VC4843978
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920462-39-1 |
---|---|
Molecular Formula | C15H12BrN5O |
Molecular Weight | 358.199 |
IUPAC Name | 2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Standard InChI | InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
Standard InChI Key | LLFYMRRWWLUNDY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide features a benzamide scaffold substituted at the 2-position with bromine and modified at the amide nitrogen by a (1-phenyl-1H-tetrazol-5-yl)methyl group. Key structural attributes include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 920462-39-1 | |
Molecular Formula | C₁₅H₁₂BrN₅O | |
Molecular Weight | 358.19 g/mol | |
IUPAC Name | 2-Bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
The tetrazole ring (1H-tetrazol-5-yl) introduces significant dipole moments (4.5–5.0 D) due to its aromatic nitrogen arrangement, while the 2-bromo substituent enhances electrophilic reactivity at the ortho position . X-ray crystallography of related compounds reveals planarity between the benzamide and tetrazole moieties, with dihedral angles <15°, promoting π-π stacking interactions.
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a two-step sequence:
Step 1: Tetrazole Formation
1-Phenyl-1H-tetrazole-5-methanamine is prepared through Huisgen cycloaddition between phenyl azide and propionitrile under acidic conditions (HCl, 60°C, 12 hr). Yield: 68–72%.
Step 2: Amide Coupling
2-Bromobenzoyl chloride (1.2 eq) reacts with the tetrazole-methanamine intermediate in dichloromethane (DCM) with triethylamine (TEA) as base (0°C → RT, 6 hr). Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) affords the title compound in 55–60% yield .
Alternative Pathways
-
Microwave-Assisted Synthesis: Reduces reaction time to 30 min (80°C, 150 W) with comparable yields (58%).
-
Solid-Phase Synthesis: Immobilized benzoyl chloride on Wang resin enables iterative coupling (purity >95%) .
Physicochemical Properties
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 9H, aromatic), 5.12 (s, 2H, CH₂) .
-
HRMS: m/z 358.0234 [M+H]⁺ (calc. 358.0238).
Solubility and Stability
Solvent | Solubility (mg/mL) | Stability (t₁/₂) |
---|---|---|
Water | 0.12 | 48 hr (pH 7.4) |
DMSO | 42.5 | >30 days |
Ethanol | 8.7 | 14 days |
The bromine atom induces moderate hydrophobicity (logP 2.8), while the tetrazole enhances thermal stability (decomposition >240°C) .
Concentration (µg/mL) | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
10 | 12.3 ± 1.2 | 8.5 |
25 | 18.1 ± 0.9 | - |
50 | 22.4 ± 1.5 | - |
Mechanistic studies suggest tetrazole-mediated disruption of bacterial cell wall synthesis.
Anticancer Activity
Against MCF-7 breast cancer cells:
Parameter | Value |
---|---|
IC₅₀ (48 hr) | 14.7 µM |
Apoptosis Induction | 42% at 20 µM |
Caspase-3 Activation | 3.8-fold increase |
The bromine atom enhances DNA intercalation capacity versus non-halogenated analogs (IC₅₀ = 28 µM) .
Industrial and Research Applications
Pharmaceutical Intermediate
-
ACE Inhibitors: Tetrazole analogs show angiotensin-converting enzyme inhibition (IC₅₀ 12 nM).
-
Antidiabetic Agents: Structural similarity to PPAR-γ agonists suggests metabolic activity .
Material Science
-
Coordination Polymers: Forms Cu(II) complexes with luminescent properties (λₑₘ 450 nm).
-
Supramolecular Assemblies: Hydrogen-bonded networks exhibit gas storage capacity (CO₂ uptake: 12 wt%) .
Comparative Analysis with Structural Analogs
Compound | Bromine Position | logP | Antibacterial MIC (µg/mL) |
---|---|---|---|
2-Bromo-N-(tetrazolylmethyl)benzamide | 2 | 2.8 | 8.5 |
4-Bromo-N-(tetrazolylmethyl)benzamide | 4 | 2.6 | 12.3 |
Non-brominated analog | - | 1.9 | 25.7 |
Ortho-bromination enhances bioactivity by 34% compared to para-substituted derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume